molecular formula C20H14Cl2F3N3O2S B2572604 3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321432-66-0

3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine

Cat. No. B2572604
CAS RN: 321432-66-0
M. Wt: 488.31
InChI Key: AZHXWTQIPCUCOH-IPBVOBEMSA-N
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Description

3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C20H14Cl2F3N3O2S and its molecular weight is 488.31. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hybrid Catalysts for Synthesis of Pyranopyrimidine Scaffolds

Research highlights the importance of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been explored to develop substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions. This demonstrates the compound's potential role in facilitating complex synthesis processes that can lead to the development of lead molecules (Parmar, Vala, & Patel, 2023).

Synthesis of Quinazolines and Pyrimidines for Optoelectronic Materials

Another significant application is found in the synthesis of functionalized quinazolines and pyrimidines, which are crucial for creating novel optoelectronic materials. These compounds, including the pyrimidine ring, are valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes. The research underscores the utility of such compounds in the development of luminescent small molecules and chelate compounds for photo- and electroluminescence applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Xylan Derivatives for Biopolymer Modification

The modification of xylan into biopolymer ethers and esters, achieved through chemical reactions involving similar complex molecules, showcases the potential for developing new materials with specific properties tailored by functional groups, substitution degrees, and patterns. This research has implications for drug delivery applications and proposes the use of cationic xylan derivatives in various fields such as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

[(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F3N3O2S/c1-11(28-30-19(29)27-14-4-2-13(21)3-5-14)18-7-6-15(31-18)9-17-16(22)8-12(10-26-17)20(23,24)25/h2-8,10H,9H2,1H3,(H,27,29)/b28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHXWTQIPCUCOH-IPBVOBEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine

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